molecular formula C9H4F3NO B2846091 4-Formyl-2-(trifluoromethyl)benzonitrile CAS No. 101066-58-4

4-Formyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B2846091
CAS No.: 101066-58-4
M. Wt: 199.132
InChI Key: DNBOMVSHDQDYJG-UHFFFAOYSA-N
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Description

4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzonitrile ring. It is a versatile chemical with significant potential in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-Formyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to form 4-amino-2-trifluoromethyl benzonitrile . Another method involves the use of m-trifluoromethyl fluorobenzene as a starting material, which undergoes bromination, cyano group replacement, and aminolysis substitution to yield the desired product .

Chemical Reactions Analysis

4-Formyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and nickel catalysts . For example, it can participate in nickel-catalyzed arylcyanation reactions to form fluvoxamine intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Formyl-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as 3-(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzonitrile . While these compounds share the trifluoromethyl group, their positions on the benzonitrile ring differ, leading to variations in their chemical reactivity and applications. The unique combination of the formyl and trifluoromethyl groups in this compound provides distinct advantages in specific synthetic and research contexts.

Properties

IUPAC Name

4-formyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOMVSHDQDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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